"6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" solubility and stability profile
"6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one" solubility and stability profile
An In-Depth Technical Guide to the Solubility and Stability Profile of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
Introduction: Understanding the Molecule
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with the CAS Number 119899-34-2.[1] Structurally, it belongs to a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry.[2] Quinolinone cores are present in various pharmaceutical agents, such as aripiprazole and brexpiprazole, which are used as atypical antipsychotics.[3] The subject molecule, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, may serve as a key intermediate in the synthesis of more complex molecules or be studied as a potential impurity or metabolite in drug development processes.[4][5]
A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery, process chemistry, and formulation science. This guide provides a comprehensive overview of the solubility and stability profile of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, outlining robust experimental protocols and discussing the practical implications for its handling, analysis, and formulation.
Physicochemical Characteristics
Before delving into its solubility and stability, a summary of the fundamental physicochemical properties of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is essential. These parameters govern its behavior in various environments.
| Property | Value | Source |
| IUPAC Name | 6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one | PubChem |
| CAS Number | 119899-34-2 | BLDpharm[1] |
| Molecular Formula | C12H13NO2 | PubChem |
| Molecular Weight | 203.24 g/mol | PubChem |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[6] |
| Structure | A dihydroquinolinone core with a propan-2-one substituent at the 6-position. | N/A |
Part 1: The Solubility Profile
Solubility is a critical determinant of a compound's dissolution rate, bioavailability, and suitability for various formulation strategies.[7] For a molecule like 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, understanding its solubility in both aqueous and organic media is fundamental for its application in research and development.
pH-Dependent Aqueous Solubility
The solubility of many pharmaceutical compounds is dependent on the pH of the aqueous medium, a phenomenon that significantly impacts drug absorption and formulation.[8] The structure of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one contains a lactam (a cyclic amide) group, which can undergo protonation or deprotonation depending on the pH. This makes its solubility susceptible to changes in pH.
Weakly basic compounds typically exhibit higher solubility in acidic environments (low pH) where they become ionized, while weakly acidic compounds are more soluble in alkaline conditions (high pH).[7] A detailed pH-solubility profile is necessary to predict the compound's behavior in the gastrointestinal tract and to develop appropriate oral dosage forms.
Solubility in Organic Solvents
Knowledge of solubility in organic solvents is crucial for synthesis, purification (e.g., crystallization), and the development of analytical methods like High-Performance Liquid Chromatography (HPLC).[9] It also informs the development of non-aqueous or lipid-based formulations.
Table of Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale / Application |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Important for aqueous formulations and HPLC mobile phases. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Moderate to High | Common solvents for stock solutions, NMR, and reaction media.[10] |
| Non-Polar | Hexane, Toluene | Very Low | Useful for assessing lipophilicity and for certain extraction/purification steps. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11]
Objective: To determine the saturation solubility of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one in various media.
Materials:
-
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
-
Selected solvents (e.g., pH buffers 1.2, 4.5, 6.8, 7.4; Methanol; Acetonitrile)[12]
-
Scintillation vials or sealed flasks
-
Shaking incubator or water bath at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Calibrated analytical balance
-
Validated analytical method (e.g., UV-Vis spectrophotometer or HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask solubility determination method.
Part 2: The Stability Profile and Forced Degradation
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time. Forced degradation (or stress testing) is the intentional degradation of a compound under conditions more severe than accelerated stability testing.[13] It is a regulatory expectation and serves several key purposes:[14]
-
To identify likely degradation products.
-
To elucidate degradation pathways.
-
To develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradants.
Susceptibility to Degradation
The chemical structure of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one features a lactam ring and a ketone functional group, which suggest potential vulnerabilities.
-
Hydrolysis: The lactam ring is an amide and is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[15]
-
Oxidation: The aliphatic ketone side chain could be susceptible to oxidation. Furthermore, molecules with amine functionalities, even as amides, can sometimes be vulnerable to oxidative degradation.
-
Photolysis: Aromatic systems can absorb UV radiation, potentially leading to photodegradation.[16]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one under various stress conditions.
General Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).[9]
-
For each stress condition, mix the stock solution with the stressor.
-
Incubate the samples for a defined period. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely consuming the parent compound.[13]
-
At appropriate time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and degradant identification.
Specific Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Neutralization/Quenching Step |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Neutralize with an equivalent amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Neutralize with an equivalent amount of 0.1 M HCl |
| Oxidation | 3-6% H2O2, room temperature | Quench with an antioxidant or by dilution |
| Thermal | Store solid compound and solution at 60-80°C | Cool to room temperature |
| Photolytic (ICH Q1B) | Expose solid and solution to UV (200 Wh/m²) and visible light (1.2 million lux hours) | Analyze directly |
Potential Degradation Pathways
Based on chemical principles, a potential degradation map can be proposed. The primary points of lability are the lactam ring and the ketone side chain.
Caption: Potential degradation pathways for the title compound.
Conclusion: Practical Implications and Recommendations
The solubility and stability profiles are not merely academic exercises; they provide actionable intelligence for the entire development lifecycle.
-
Handling and Storage: Based on thermal and photolytic stability studies, the compound should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated conditions to minimize degradation.
-
Formulation Development: The pH-dependent solubility profile is critical. For oral formulations, strategies to enhance solubility in the neutral pH of the intestine might be necessary if the compound proves to be a weak base. For parenteral formulations, the selection of solvents and pH is guided directly by this data.
-
Analytical Method Development: Forced degradation studies are indispensable for developing a robust, stability-indicating HPLC method. The method must be able to separate the intact parent compound from all potential degradation products to accurately measure purity and assay during stability studies.
By systematically characterizing the solubility and stability of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, researchers can de-risk its development, ensuring that decisions are based on a solid foundation of physicochemical understanding.
References
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Home Sunshine Pharma. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone CAS 54197-66-9. [Link]
-
Magdouli, S., et al. (2022, November 30). Forced Degradation – A Review. IntechOpen. [Link]
-
Wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. [Link]
-
Al-Saeed, F. A., et al. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. PMC. [Link]
-
de Barcelos, I. P., et al. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
-
International Journal of Novel Research and Development. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. [Link]
-
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]
-
Al-Hamidi, H., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
-
Al-Gawhari, F., et al. (2023, May 3). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. MDPI. [Link]
-
Sankhe, P. B., et al. (2021). A Novel Approach for Synthesis and Characterization of Cilostazol Impurity A. IJPSR, 12(4), 2126-2131. [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Alagić-Džambić, L., et al. (2020). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Class 4. Chemistry Research Journal, 5(6), 101-104. [Link]
-
Torniainen, K., et al. (1997). Structure elucidation of a photodegradation product of ciprofloxacin. PubMed. [Link]
-
Singh, R., & Das, S. (2024, September 10). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chemical Reviews Letters, 7, 560-572. [Link]
-
Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75. [Link]
-
Simulations Plus. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. [Link]
-
K'oreje, K. O. (2012). Biodegradability analysis of pharmaceuticals used in developing countries; screening with OxiTop ® - C 110. Theseus. [Link]
-
Way2Drug. Phyto4Health. [Link]
-
Wzorek, Z., & Ryszka, F. (2009). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
- Google Patents. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
El-Mekabaty, A., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Publishing. [Link]
-
Deng, G., et al. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]
-
Inxight Drugs. 6-(2-OXOPROPYL)-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Zhang, S., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]
-
MedPharm. Insight & Resource Archive. [Link]
- Google Patents. US10688091B2 - Aripiprazole prodrug composition.
-
Mikrochem. Products. [Link]
-
Chen, T., et al. (2021, March 4). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. PubMed. [Link]
-
PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. [Link]
-
Silva, V., et al. (2020, February 23). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]
-
PubChem. 6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol. [Link]
-
PubChem. Quinpirole. [Link]
-
PubChem. 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-. [Link]
Sources
- 1. 119899-34-2|6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone CAS 54197-66-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrj.org [chemrj.org]
- 13. pharmtech.com [pharmtech.com]
- 14. ijnrd.org [ijnrd.org]
- 15. biomedres.us [biomedres.us]
- 16. Structure elucidation of a photodegradation product of ciprofloxacin [pubmed.ncbi.nlm.nih.gov]
